![molecular formula C12H12N2O B2728870 1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 892149-12-1](/img/structure/B2728870.png)
1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Pyridin-4-yl)ethyl)-1H-pyrrole-2-carbaldehyde (PEC) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C9H9NO2. PEC has been used in the synthesis of various drugs, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound can be used in the study of crystal structures. For instance, a similar compound, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was obtained from a stepwise reduction of an imine with sodium borohydride . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .
Synthesis of Secondary Amines
The compound could potentially be used in the synthesis of secondary amines. Secondary amines are crucial synthesis intermediates in the pharmaceutical, polymer, and agricultural sectors .
Luminescent Materials
The compound could potentially be used in the development of highly luminescent materials. A similar compound was found to exhibit strong blue-green emission with an excellent fluorescence quantum yield .
Electrochemical Studies
The compound could potentially be used in electrochemical studies. Similar compounds have been studied for their electrochemical properties and the changes in the spectral properties upon the application of permanent voltage .
Pesticide Detection
The compound could potentially be used in the detection of pesticides. A similar compound provided a facile and reversible method to sensitively and quantitatively detect trace pesticide of 2,6-dichloro-4-nitroaniline .
Anti-Inflammatory and Antimalarial Applications
The compound could potentially have anti-inflammatory and antimalarial applications. A similar compound, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-thiol, has been studied for its anti-inflammatory and antimalarial profile .
Propiedades
IUPAC Name |
1-(2-pyridin-4-ylethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-2-1-8-14(12)9-5-11-3-6-13-7-4-11/h1-4,6-8,10H,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZPRARAOXZCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(pyridin-4-yl)ethyl]-1H-pyrrole-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

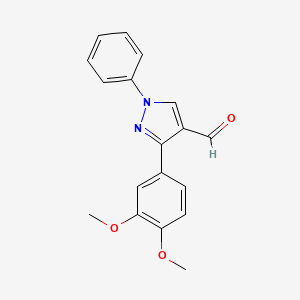
![Ethyl 4-[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B2728788.png)
![2-(2,6-dioxopiperidin-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethanesulfonamide](/img/structure/B2728789.png)
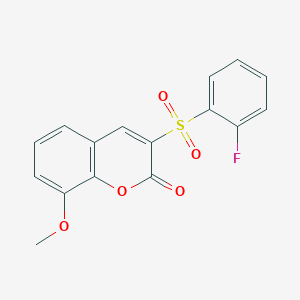

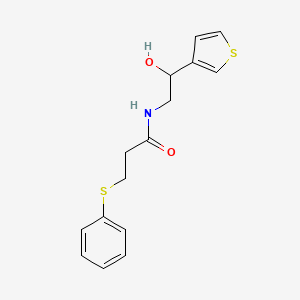


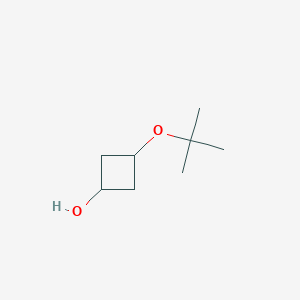
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-[5-(4-methylphenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2728805.png)
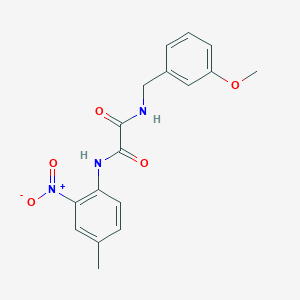
![Benzyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2728808.png)
![2-(3-Nitro-phenyl)-5-p-tolyl-[1,3,4]oxadiazole](/img/structure/B2728809.png)
